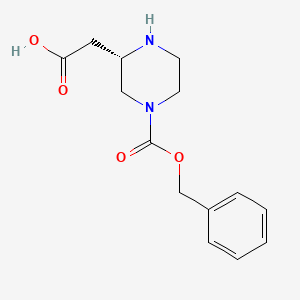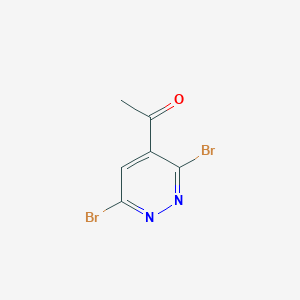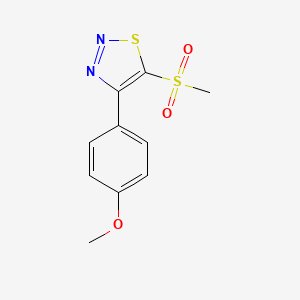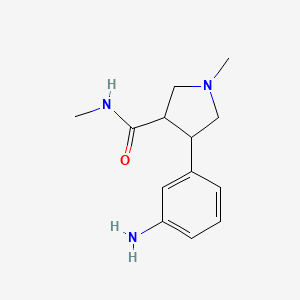![molecular formula C11H17N3O2 B11786610 3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Metoxi-etil)-2-metil-5,6,7,8-tetrahidropiridin[4,3-d]pirimidin-4(3H)-ona es un compuesto heterocíclico que pertenece a la familia de las piridin[4,3-d]pirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y potenciales aplicaciones terapéuticas. La estructura de este compuesto incluye un anillo de pirimidina fusionado con un anillo de piridina, que está adicionalmente sustituido con un grupo metoxi-etil y un grupo metil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-Metoxi-etil)-2-metil-5,6,7,8-tetrahidropiridin[4,3-d]pirimidin-4(3H)-ona generalmente involucra la ciclocondensación de precursores apropiados. Un método común involucra la reacción de 2-amino-1H-pirrol-3-carbonitrilos con nitrilos de arilo en presencia de terc-butóxido de potasio en t-butanol hirviendo . Esta reacción conduce a la formación de la estructura central de la piridin[4,3-d]pirimidina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto final. La elección de solventes, catalizadores y parámetros de reacción es crucial para una síntesis industrial eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-Metoxi-etil)-2-metil-5,6,7,8-tetrahidropiridin[4,3-d]pirimidin-4(3H)-ona puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para alterar el estado de oxidación del compuesto.
Sustitución: Los grupos metoxi-etil y metil pueden ser sustituidos con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes usados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH juegan un papel significativo en la determinación del resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, dando lugar a diversos derivados con potenciales actividades biológicas.
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un bloque de construcción para la síntesis de estructuras heterocíclicas más complejas.
Industria: Sus derivados se utilizan en el desarrollo de nuevos materiales y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Metoxi-etil)-2-metil-5,6,7,8-tetrahidropiridin[4,3-d]pirimidin-4(3H)-ona involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de las tirosina quinasas u otras proteínas de señalización, afectando así procesos celulares como la proliferación y la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de la 7-deazaadenina: Estos compuestos comparten una estructura central de pirimidina similar y exhiben actividades biológicas comparables.
Tieno[2,3-d]pirimidin-4(3H)-onas: Estos compuestos tienen un anillo de tieno fusionado con un anillo de pirimidina y muestran propiedades antimicrobianas y antiinflamatorias similares.
Unicidad
3-(2-Metoxi-etil)-2-metil-5,6,7,8-tetrahidropiridin[4,3-d]pirimidin-4(3H)-ona es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintivas. La presencia del grupo metoxi-etil mejora su solubilidad y biodisponibilidad, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-(2-methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H17N3O2/c1-8-13-10-3-4-12-7-9(10)11(15)14(8)5-6-16-2/h12H,3-7H2,1-2H3 |
Clave InChI |
ZMCNURNVWCNLLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(CNCC2)C(=O)N1CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11786532.png)


![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)

![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)


![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)


![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)


